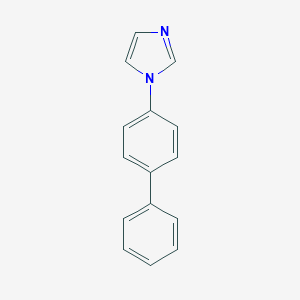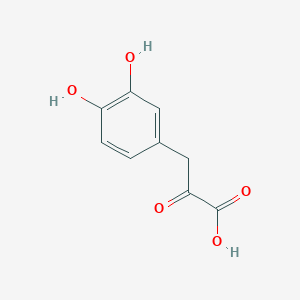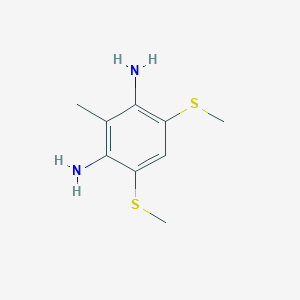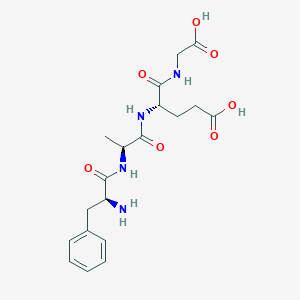
Bicyclic nona-gugyly
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclic nona-gugyly is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This molecule is composed of two fused rings, which gives it unique properties that make it useful in different areas of research. In
科学的研究の応用
Bicyclic nona-gugyly has several scientific research applications. One of the most promising applications is in the field of drug discovery. This molecule has been shown to have potential as a drug scaffold, which means it can be used as a structural template for the development of new drugs. Additionally, bicyclic nona-gugyly has been used in the development of new materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of bicyclic nona-gugyly is not fully understood. However, it is believed that this molecule interacts with specific receptors in cells, which leads to changes in cellular signaling pathways. These changes can result in a variety of biological effects, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Bicyclic nona-gugyly has been shown to have several biochemical and physiological effects. In vitro studies have shown that this molecule can inhibit the growth of cancer cells and induce apoptosis. Additionally, bicyclic nona-gugyly has been shown to have anti-inflammatory effects and can modulate the immune response.
実験室実験の利点と制限
One of the main advantages of using bicyclic nona-gugyly in lab experiments is its unique chemical structure. This molecule has two fused rings, which gives it unique properties that make it useful in different areas of research. Additionally, bicyclic nona-gugyly is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also some limitations to using this molecule in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on bicyclic nona-gugyly. One area of research that has received a lot of attention is the development of new drugs based on this molecule. Researchers are exploring the potential of bicyclic nona-gugyly as a scaffold for the development of new cancer drugs, anti-inflammatory drugs, and immunomodulatory drugs. Additionally, there is ongoing research on the mechanism of action of this molecule, which could lead to a better understanding of its biological effects. Finally, researchers are exploring the potential of bicyclic nona-gugyly in the development of new materials, such as polymers and liquid crystals.
合成法
The synthesis of bicyclic nona-gugyly is a complex process that involves several steps. The most common method used to synthesize this compound is the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. The resulting cyclohexene ring is then reacted with a second dienophile to form the bicyclic nona-gugyly molecule.
特性
CAS番号 |
106372-74-1 |
|---|---|
製品名 |
Bicyclic nona-gugyly |
分子式 |
C39H62N10O10 |
分子量 |
831 g/mol |
IUPAC名 |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[2-[[2-[(5S)-1-[(2S)-2-[[(2S)-2-amino-6-(2-aminoethylamino)hexanoyl]amino]-4-methylpentanoyl]-5-formyl-2H-pyrrol-5-yl]-2-oxoethyl]carbamoyl]pyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H62N10O10/c1-24(2)19-28(47-35(56)27(11-12-33(53)54)45-32(52)21-41)37(58)48-17-7-10-30(48)36(57)44-22-31(51)39(23-50)13-8-18-49(39)38(59)29(20-25(3)4)46-34(55)26(42)9-5-6-15-43-16-14-40/h7-8,10,13,17,23-29,43H,5-6,9,11-12,14-16,18-22,40-42H2,1-4H3,(H,44,57)(H,45,52)(H,46,55)(H,47,56)(H,53,54)/t26-,27-,28-,29-,39-/m0/s1 |
InChIキー |
GVAIGECYQGPQCB-KENYIHBBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CC=C[C@]1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)NC(=O)[C@H](CCCCNCCN)N |
SMILES |
CC(C)CC(C(=O)N1CC=CC1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CN)NC(=O)C(CCCCNCCN)N |
正規SMILES |
CC(C)CC(C(=O)N1CC=CC1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CN)NC(=O)C(CCCCNCCN)N |
同義語 |
icyclic nona-GUGYLY cyclo(Glu-Leu-Pro-Gly-Lys-Leu-Pro-Gly)cyclo(1gamma - 5epsilon)Gly cyclo(glutamyl-leucyl-prolyl-glycyl-lysyl-leucyl-prolyl-glycyl)cyclo(1-gamma-5-epsilon)glycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)



![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)


![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)
